(5-Bromopyridin-2-yl)methanamine

Overview

Description

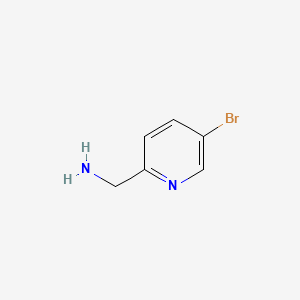

(5-Bromopyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the 5-position and a methanamine group is attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-2-yl)methanamine typically involves the bromination of 2-methylpyridine followed by amination. One common method is the reaction of 2-methylpyridine with bromine to form 5-bromo-2-methylpyridine, which is then treated with ammonia or an amine source to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Bromopyridin-2-yl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Various substituted pyridines.

Oxidation Products: Pyridine oxides.

Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Recent studies have highlighted the role of (5-Bromopyridin-2-yl)methanamine as a precursor for synthesizing potent inhibitors targeting the PRMT5 enzyme, which is implicated in several cancers. Inhibitors derived from this compound have shown promise in clinical trials, demonstrating the ability to selectively inhibit tumor growth by disrupting protein-protein interactions within cancer cells . The structural modifications of this compound can lead to compounds that exhibit enhanced selectivity and potency against various malignancies.

1.2 Antimicrobial Activity

Research has indicated that derivatives of this compound possess anti-mycobacterial properties. Compounds synthesized from this precursor have been evaluated for their efficacy against Mycobacterium tuberculosis, showcasing significant inhibitory activity. These findings suggest that this compound could serve as a scaffold for developing new anti-tuberculosis agents .

Material Science

2.1 Organic Electronics

this compound is utilized in the synthesis of organic semiconductors and materials for electronic applications. Its ability to form stable charge transport layers makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine substituent enhances the electronic properties of the resulting materials, improving their performance in electronic devices .

2.2 Coordination Chemistry

The compound's nitrogen and bromine atoms allow it to act as a ligand in coordination chemistry, forming complexes with various metals. These metal complexes can exhibit unique catalytic properties, making them valuable in industrial applications such as catalysis and sensor technology .

Synthesis and Structural Studies

3.1 Synthetic Pathways

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including alkylation and acylation reactions, which are essential in developing pharmaceuticals and agrochemicals .

3.2 Structure–Activity Relationships

Studies focusing on the structure–activity relationships of compounds derived from this compound have provided insights into optimizing their biological activity. By modifying substituents on the pyridine ring or the amine group, researchers can enhance the efficacy and selectivity of these compounds against specific biological targets .

Case Studies

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(4-Bromopyridin-2-yl)methanamine: Similar structure but with the bromine atom at the 4-position.

(5-Chloropyridin-2-yl)methanamine: Chlorine substituted instead of bromine.

(5-Fluoropyridin-2-yl)methanamine: Fluorine substituted instead of bromine.

Uniqueness: (5-Bromopyridin-2-yl)methanamine is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to different physical and chemical properties compared to its analogs .

Biological Activity

(5-Bromopyridin-2-yl)methanamine is an organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₆H₇BrN₂, characterized by a bromine atom at the 5-position of the pyridine ring and a methanamine group at the 2-position. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to bind with specific receptors and enzymes. The bromine atom and the amine group facilitate interactions that can modulate enzyme activities or receptor functions. Notably, studies have indicated that this compound exhibits agonist activity at serotonin receptors (5-HT receptors), which are crucial in various neurological pathways .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory activity observed |

| Escherichia coli | Moderate inhibitory activity |

| Pseudomonas aeruginosa | Notable antibacterial effects |

In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against mycobacterial strains, indicating its potential as an anti-tuberculosis agent .

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. It is believed to induce apoptosis in cancer cells through mechanisms involving cyclin-dependent kinase inhibition. This suggests potential applications in cancer therapy, particularly for tumors that are sensitive to cell cycle regulation .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications. Research into SAR has revealed that substituents on the pyridine ring can significantly affect biological activity. For instance, derivatives with electron-donating groups exhibited enhanced activity against mycobacterial strains compared to those with electron-withdrawing groups .

Case Studies

- Antimycobacterial Activity : A study involving the synthesis of pyrazolo[1,5-a]pyrimidines indicated that compounds derived from this compound exhibited potent inhibition of Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new anti-tubercular drugs .

- Serotonin Receptor Agonism : In vivo studies demonstrated that certain derivatives showed greater agonist activity at 5-HT receptors compared to established drugs like Buspirone, suggesting a promising avenue for treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (5-Bromopyridin-2-yl)methanamine in academic research?

- Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under inert atmospheres (argon). For example, microwave-assisted heating at 140°C with bis(triphenylphosphine)palladium(II) dichloride as a catalyst accelerates reaction kinetics. Post-synthesis, purification via silica gel column chromatography (ethyl acetate/hexane gradients) isolates the product .

Q. How is this compound characterized spectroscopically to confirm its structure?

- Methodological Answer : ¹H NMR spectroscopy is critical, with diagnostic signals such as δ 8.74 (d, J = 1.9 Hz) for the pyridinyl proton and δ 7.85 (dd, J = 8.3, 2.4 Hz) indicating coupling with bromine and amine groups . High-resolution mass spectrometry (HRMS) or LC-MS further confirms molecular weight and purity.

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., 5:95 to 50:50 ethyl acetate/hexane) effectively separates the product from byproducts . For hydrochloride salts, precipitation using HCl in ether followed by vacuum drying yields stable solids .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to achieve high yields?

- Methodological Answer : Optimizing catalyst loading (e.g., 1–5 mol% Pd catalysts), reaction temperature (microwave-assisted heating at 140°C), and stoichiometric ratios (amine:halide = 1:1.3) enhances yields to >95% . Solvent selection (e.g., anhydrous dichloromethane) minimizes side reactions .

Q. What strategies address low solubility or stability issues of intermediates during synthesis?

- Methodological Answer : Hygroscopic intermediates are stabilized via immediate derivatization (e.g., tert-butoxycarbonyl (Boc) protection) . Anhydrous solvents and inert atmospheres (argon) prevent hydrolysis, while storage under N₂ preserves stability .

Q. How is this compound utilized in designing anti-mycobacterial agents?

- Methodological Answer : It serves as a key building block in synthesizing pyrazolo[1,5-a]pyrimidin-7-amines. Structural modifications, such as introducing electron-withdrawing groups (e.g., bromine), enhance binding affinity to mycobacterial targets. Refluxing with heteroaromatic precursors (e.g., pyrazolo-pyrimidines) yields derivatives with validated bioactivity .

Q. How do researchers resolve contradictions in NMR data for derivatives?

- Methodological Answer : Comparative analysis with literature-reported shifts (e.g., δ 7.40–7.55 for aromatic protons in CDCl₃) , deuterium exchange experiments, and 2D NMR (COSY, HSQC) clarify ambiguous assignments. Computational simulations (DFT) predict spectral patterns when experimental data conflicts.

Q. How is crystallographic purity validated for derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL refinement resolves molecular geometry and confirms purity . For twinned or disordered crystals, iterative refinement protocols (e.g., TWIN/BASF in SHELXL) improve data accuracy .

Q. Key Notes

Properties

IUPAC Name |

(5-bromopyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIXMWKVLPXKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678457 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173999-23-0 | |

| Record name | 5-Bromo-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173999-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromopyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.